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molecular formula C11H14 B8602674 Cyclohexane, 2,4-cyclopentadien-1-ylidene-

Cyclohexane, 2,4-cyclopentadien-1-ylidene-

Cat. No. B8602674
M. Wt: 146.23 g/mol
InChI Key: MIODROMBEUMZIF-UHFFFAOYSA-N
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Patent
US04246167

Procedure details

To a flask containing isopropyl alcohol (500 ml) and 25% sodiummethylate solution (10 g) are added a mixture of cyclopentadiene (150 g) and cyclohexanone (200 g) over a period of two hours. When addition is complete, the mixture is mixed with water and the organic layer extracted into hexane.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
sodiummethylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(C)C.C[O-].[Na+].[CH:8]1[CH2:12][CH:11]=[CH:10][CH:9]=1.[C:13]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>O>[CH2:13]1[CH2:18][CH2:17][C:16](=[C:9]2[CH:8]=[CH:12][CH:11]=[CH:10]2)[CH2:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Name
sodiummethylate
Quantity
10 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
200 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
When addition
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted into hexane

Outcomes

Product
Name
Type
Smiles
C1CCC(=C2C=CC=C2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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